N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
CAS No.: 1251550-38-5
Cat. No.: VC6341944
Molecular Formula: C24H28N4O2
Molecular Weight: 404.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251550-38-5 |
|---|---|
| Molecular Formula | C24H28N4O2 |
| Molecular Weight | 404.514 |
| IUPAC Name | N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H28N4O2/c1-3-18-8-4-6-10-20(18)25-22(29)16-28-21-11-7-5-9-19(21)23(26-24(28)30)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29) |
| Standard InChI Key | YARVQHQFMOEHQD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide, reflects its intricate architecture . Key properties include:
The quinazolinone core (a bicyclic system with a pyrimidine fused to a benzene ring) is substituted at position 4 with a 4-methylpiperidin-1-yl group, while position 1 is linked to an acetamide moiety via a methylene bridge . The 2-ethylphenyl group attached to the acetamide nitrogen introduces hydrophobicity, potentially enhancing membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide likely follows established methods for quinazolinone derivatives :
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Piperidine Substitution: Nucleophilic aromatic substitution at position 4 using 4-methylpiperidine.
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Acetamide Coupling: Reaction of the intermediate with 2-ethylphenylamine via carbodiimide-mediated amide bond formation .
Yield optimization typically involves controlling reaction temperature (80–120°C) and using catalysts like p-toluenesulfonic acid . Chromatographic purification is required to isolate the final product.
Mechanism of Action and Biological Targets
Putative Targets
Although direct target identification studies are lacking, structural analogs inhibit:
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Kinases: EGFR and VEGFR, critical in cancer cell proliferation .
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Phosphodiesterases (PDEs): PDE4 inhibition reduces inflammation .
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Microbial Enzymes: DNA gyrase in bacteria and viral proteases .
The piperidine ring may facilitate binding to hydrophobic enzyme pockets, while the acetamide group participates in hydrogen bonding with catalytic residues .
Pharmacodynamic Profile
In silico docking simulations (PubChem) predict moderate affinity (K<sub>i</sub> ≈ 1–10 µM) for serine/threonine kinases . The 2-ethylphenyl group enhances lipophilicity (calculated logP = 3.2), suggesting blood-brain barrier penetration .
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